molecular formula C10H13BrN2O B8440309 (3S)-3-[(4-bromophenyl)amino]butanamide

(3S)-3-[(4-bromophenyl)amino]butanamide

Cat. No.: B8440309
M. Wt: 257.13 g/mol
InChI Key: CCNIUDGSYCXEII-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-[(4-bromophenyl)amino]butanamide is a chiral chemical compound featuring a brominated aromatic ring and an amide functional group, presenting it as a valuable intermediate for scientific research and development. This compound is supplied strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. The structure of this molecule, characterized by its stereogenic center at the 3-position and the 4-bromophenyl moiety, suggests its primary utility as a sophisticated building block in organic synthesis. The bromine atom can facilitate further chemical modifications through metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. The chiral amino and amide functional groups are common pharmacophores found in many bioactive molecules, indicating its potential application in medicinal chemistry for the synthesis of targeted compound libraries. Researchers can explore its use as a precursor in developing potential enzyme inhibitors or receptor ligands, given that analogous chiral amino acid derivatives are frequently investigated for their interactions with biological targets. For instance, similar chiral compounds with bromophenyl groups have been studied for their role in metabolic pathways and enzyme inhibition mechanisms. The specific mechanism of action for this compound would be dependent on the final synthesized product and its intended biological target. As a high-purity reagent, it enables researchers in pharmaceutical and agrochemical discovery to access novel chemical space. Its well-defined stereochemistry is critical for studies investigating stereoselective biological interactions. This product is for use by qualified researchers only. All necessary safety data sheets (SDS) should be consulted before handling.

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

(3S)-3-(4-bromoanilino)butanamide

InChI

InChI=1S/C10H13BrN2O/c1-7(6-10(12)14)13-9-4-2-8(11)3-5-9/h2-5,7,13H,6H2,1H3,(H2,12,14)/t7-/m0/s1

InChI Key

CCNIUDGSYCXEII-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC(=O)N)NC1=CC=C(C=C1)Br

Canonical SMILES

CC(CC(=O)N)NC1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with two classes of molecules described in the evidence:

Ethyl (3S)-3-(4-bromophenyl)butanoate (1): An ester precursor hydrolyzed to (3S)-3-(4-bromophenyl)butanoic acid (2) under basic conditions .

Spirocyclic derivatives (e.g., compound 5a) : Complex frameworks like (3S)-3-(4-bromophenyl)-6,6-dimethyl-6,7-dihydro-3H-spiro[benzofuran-2,2’-indene]-1’,4’-dione, which incorporate the bromophenyl group into a rigid spiro architecture .

Table 1: Key Structural and Functional Differences
Compound Functional Groups Key Features
(3S)-3-[(4-bromophenyl)amino]butanamide Amide, bromophenyl, chiral center Linear structure with hydrogen-bonding capacity from amide and amino groups
(3S)-3-(4-bromophenyl)butanoic acid (2) Carboxylic acid, bromophenyl Polar, acidic; used in peptide coupling or metal coordination
Spiro compound 5a Ketone, spirocyclic, bromophenyl Rigid 3D structure; enhanced thermal stability (mp 167–170°C)

Physicochemical and Spectral Properties

  • Melting Points: The spiro compound 5a exhibits a high melting point (167–170°C), attributed to its rigid structure, whereas linear analogs like butanoic acid (2) or the target amide are expected to have lower melting points due to reduced crystallinity.
  • IR Spectroscopy: The amide group in this compound would show characteristic N-H stretches (~3400 cm⁻¹) and C=O stretches (~1640 cm⁻¹), similar to the ketone C=O (1724 cm⁻¹) observed in spiro compound 5a .

Preparation Methods

Chiral Pool Synthesis from Vince Lactam Derivatives

Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) serves as a versatile precursor for enantiomerically pure γ-amino acids. In a reported approach, Vince lactam 18b (Scheme 3 in ) undergoes ketone functionalization with 2-PySO2CF2H and BuOK to introduce a difluoromethylene group, yielding intermediate 19b . Subsequent deprotection and Boc protection afford 20b , which is hydrogenated selectively to 21 . Acidic ring-opening of 21 generates the γ-amino acid backbone, which is then amidated using ammonia or ammonium chloride to produce (3S)-3-[(4-bromophenyl)amino]butanamide .

Critical parameters include:

  • Stereochemical control : The inherent chirality of Vince lactam ensures retention of the (3S) configuration.

  • Yield : Hydrogenation and ring-opening steps achieve ~88% yield for analogous compounds .

  • Purification : Column chromatography (hexane/ethyl acetate) isolates the amide with >99% enantiomeric excess (ee) .

Palladium-Catalyzed Carbonylation of N-(4-Bromo-2-methylphenyl)butanamide

A patent-derived method (US20030065211A1 ) describes bromophenyl incorporation via palladium-catalyzed carbonylation. Starting from N-(4-bromo-2-methylphenyl)butanamide VIII , reaction with carbon monoxide and methanol under 2–30 bar pressure at 90–160°C in the presence of Pd(OAc)2 and KBr produces methyl N-butyryl-4-amino-3-methylbenzoate II . Adapting this protocol, VIII is hydrolyzed to the carboxylic acid, which is then converted to the amide via T3P-mediated activation or thionyl chloride/ammonia treatment.

Key data:

  • Reaction conditions : 120°C, 24 hours, Pd(OAc)2 (10 mol%), Ag3PO4 (1.5 equiv) .

  • Yield : 95% for VIIIII ; 90% for amidation .

  • Challenges : Solubility issues during bromination necessitate acetic acid/water mixtures for crystallization .

Reductive Amination of 4-Bromophenylamine with 3-Oxobutanamide

Transition-metal-catalyzed reductive amination offers a direct route. 3-Oxobutanamide reacts with 4-bromophenylamine in the presence of [Rh(cod)2]BArF and trifurylphosphine under hydrogen gas, forming the desired (3S)-configured product via asymmetric induction . The reaction proceeds through a rhodacyclopentane intermediate 154 , which undergoes hydrolytic cleavage to yield the amine .

Optimization highlights:

  • Ligand effects : Chiral bisamidine ligands (e.g., 53 ) enhance enantioselectivity (up to 97% ee) .

  • Solvent : tert-Butanol improves reaction rates and selectivity .

  • Yield : 70–85% for analogous γ-amino amides .

Bromination of 3-Aminobutanamide Precursors

Electrophilic aromatic bromination introduces the 4-bromophenyl group post-amidation. Starting with 3-[(phenyl)amino]butanamide, bromine in acetic acid at 10–80°C selectively substitutes the para position, yielding the target compound . This method mirrors the synthesis of N-(4-bromo-2-methylphenyl)butanamide, where bromine (1.3 equiv) in acetic acid achieves >95% yield .

Considerations:

  • Regioselectivity : Electron-donating amino groups direct bromination to the para position.

  • Side reactions : Over-bromination is mitigated by stoichiometric control and low temperatures .

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Protected Intermediates

A modular approach employs Fmoc-(3S)-3-amino-4-(4-bromophenyl)butanoic acid, synthesized from L-ascorbic acid . Activation as a pentafluorophenyl ester enables coupling to Rink amide resin, followed by Fmoc deprotection and amidation with gaseous ammonia. This method, adapted from benzotriazinone carboxamide synthesis , achieves >90% purity after HPLC purification.

Advantages:

  • Scalability : SPPS allows multi-gram synthesis with minimal intermediate isolation .

  • Stereopurity : Chiral auxiliaries (e.g., 8-aminoquinoline) prevent racemization .

Comparative Analysis of Methods

MethodYield (%)ee (%)Key AdvantageLimitation
Vince lactam 88>99High stereocontrolMulti-step synthesis
Palladium carbonylation 95N/AScalableRequires high-pressure conditions
Reductive amination 8097Direct asymmetric synthesisCostly ligands
Bromination 95N/ASimple electrophilic substitutionLimited to para-substituted arenes
SPPS 90>99High puritySpecialized equipment required

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (3S)-3-[(4-bromophenyl)amino]butanamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a chiral precursor, such as (S)-3-aminobutanamide, to ensure retention of stereochemistry.
  • Step 2 : Perform a nucleophilic substitution or Buchwald-Hartwig coupling with 4-bromoaniline. Catalytic systems like Pd(OAc)₂/Xantphos in toluene at 80–100°C under inert atmosphere are effective for aryl amination .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and verify enantiomeric purity using chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) .
  • Optimization : Adjust solvent polarity (DMF vs. THF) and catalyst loading to improve yield (>75%) and reduce side products.

Q. Which spectroscopic techniques are most effective for characterizing the stereochemical integrity of this compound?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak IC-3 column with a 90:10 hexane/ethanol mobile phase to resolve enantiomers (retention time difference ≥2 min) .
  • NMR Analysis : Compare 1H^1H and 13C^{13}C NMR shifts with literature data for (S)-configured analogs. Key signals include the amide NH (~6.5 ppm) and chiral center protons (~3.8–4.2 ppm) .
  • Polarimetry : Measure specific optical rotation ([α]D25_D^{25}) and compare with reported values for (S)-enantiomers (e.g., +15° to +25° in methanol) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodology :

  • Accelerated Degradation Studies : Store the compound at 25°C, 40°C, and 60°C with 75% relative humidity for 1–3 months. Monitor degradation via HPLC every 2 weeks .
  • Light Sensitivity : Expose to UV (365 nm) and visible light for 48 hours. Quantify photodegradation products using LC-MS .
  • Recommendations : Store in amber vials at -20°C under nitrogen to minimize hydrolysis and oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselective formation of this compound in catalytic amination reactions?

  • Methodology :

  • DFT Calculations : Model transition states to identify steric and electronic factors favoring the (S)-configuration. Key parameters include ligand bite angle (e.g., Xantphos >110°) and substrate-catalyst π-π interactions .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to determine rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .
  • In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., Pd-aryl complexes) and correlate with enantiomeric excess .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding between the amide group and catalytic lysine residues .
  • QM/MM Simulations : Evaluate activation energy barriers for Br⁻ displacement in SN2 reactions. Solvent models (e.g., PCM for DMSO) improve accuracy .
  • SAR Analysis : Compare with analogs (e.g., 4-chlorophenyl derivatives) to identify substituent effects on reaction kinetics .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology :

  • Meta-Analysis : Aggregate data from kinase inhibition assays (IC50_{50}) and apply multivariate regression to control for variables like assay pH and cell line .
  • Orthogonal Assays : Validate results using SPR (binding affinity) and cellular thermal shift assays (CETSA) to confirm target engagement .
  • Batch Reproducibility : Synthesize multiple batches under standardized conditions and test for consistency in activity (±10% IC50_{50} variation) .

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